Cas no 17841-30-4 (Methyl 2-Fluoro-2-phenylacetate)

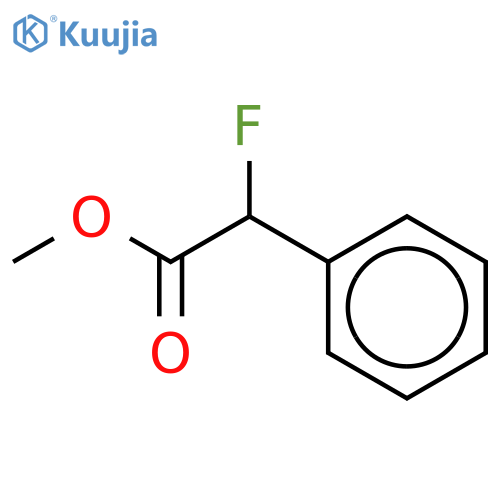

17841-30-4 structure

商品名:Methyl 2-Fluoro-2-phenylacetate

CAS番号:17841-30-4

MF:C9H9FO2

メガワット:168.164966344833

CID:1366287

Methyl 2-Fluoro-2-phenylacetate 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, a-fluoro-, methyl ester

- methyl-α-fluoro phenylacetate

- Methyl 2-fluoro-2-phenylacetate

- Methyl 2-Fluoro-2-phenylacetate

-

計算された属性

- せいみつぶんしりょう: 168.05867

じっけんとくせい

- PSA: 26.3

Methyl 2-Fluoro-2-phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M305813-100mg |

Methyl 2-Fluoro-2-phenylacetate |

17841-30-4 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Alichem | A019120796-25g |

Methyl 2-fluoro-2-phenylacetate |

17841-30-4 | 97% | 25g |

1,005.00 USD | 2021-05-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855563-1g |

Methyl 2-fluoro-2-phenylacetate |

17841-30-4 | 95% | 1g |

951.30 | 2021-05-17 | |

| eNovation Chemicals LLC | Y1253245-5g |

Methyl 2-fluoro-2-phenylacetate |

17841-30-4 | 95% | 5g |

$620 | 2024-06-06 | |

| 1PlusChem | 1P00AMHM-1g |

Methyl 2-fluoro-2-phenylacetate |

17841-30-4 | 95% | 1g |

$299.00 | 2024-06-18 | |

| A2B Chem LLC | AE94906-1g |

(Alpha-fluoro)phenylacetic acid methyl ester |

17841-30-4 | 95% | 1g |

$262.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1253245-500mg |

Methyl 2-fluoro-2-phenylacetate |

17841-30-4 | 95% | 500mg |

$195 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1253245-1g |

Methyl 2-fluoro-2-phenylacetate |

17841-30-4 | 95% | 1g |

$310 | 2025-02-25 | |

| TRC | M305813-50mg |

Methyl 2-Fluoro-2-phenylacetate |

17841-30-4 | 50mg |

$ 50.00 | 2022-06-02 | ||

| TRC | M305813-500mg |

Methyl 2-Fluoro-2-phenylacetate |

17841-30-4 | 500mg |

$ 160.00 | 2022-06-02 |

Methyl 2-Fluoro-2-phenylacetate 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

17841-30-4 (Methyl 2-Fluoro-2-phenylacetate) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬